cis-Pt-O(6),9-Dimeg complex
Description
Context of Platinum-Based Coordination Compounds in Chemical Biology
Platinum-based coordination compounds represent a cornerstone in the field of chemical biology and medicinal chemistry, largely due to the profound impact of cisplatin (B142131) on cancer therapy. jcu.czmdpi.com The discovery of cisplatin's anticancer properties in the 1960s spurred extensive research into metal-based drugs, with a particular focus on platinum(II) and platinum(IV) complexes. jcu.czmdpi.com These compounds typically feature a central platinum atom coordinated to various ligands, which influence their stability, reactivity, and biological activity. nih.govacs.org
The mechanism of action for many platinum-based drugs involves their ability to form covalent adducts with DNA, primarily at the N7 position of guanine (B1146940) bases. ontosight.airesearchgate.netscielo.org.mx This interaction can lead to the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix, inhibit DNA replication and transcription, and ultimately trigger programmed cell death (apoptosis) in cancer cells. ontosight.aiscielo.org.mxwku.edu
To enhance the efficacy and reduce the side effects associated with early platinum drugs, researchers have developed subsequent generations of these compounds, such as carboplatin (B1684641) and oxaliplatin. mdpi.com A significant area of ongoing research involves the functionalization of platinum complexes with other molecules to improve tumor selectivity, increase cellular uptake, and overcome drug resistance. acs.org
Significance of O(6),9-Dimethylguanine as a Ligand in Platinum Chemistry
O(6),9-dimethylguanine is a modified purine (B94841) base that serves as a significant ligand in platinum chemistry, primarily for modeling the interactions between platinum compounds and alkylated DNA. O6-methylation of guanine is a form of DNA damage, and the study of platinum complexes with O(6),9-dimethylguanine provides insights into how platination might affect the recognition and repair of such lesions. nih.gov
Research on complexes like the cis-Pt-O(6),9-Dimeg complex helps to elucidate the structural and electronic effects of platination on a modified guanine base. nih.gov This understanding is crucial for designing new platinum agents that might have different DNA binding profiles or could be effective against tumors that have developed resistance to conventional platinum drugs.
Historical Development and Early Studies of Platinum-Guanine Interactions
The study of platinum-guanine interactions is intrinsically linked to the discovery of cisplatin's biological activity by Barnett Rosenberg in the 1960s. nih.gov Initial investigations into the mechanism of cisplatin revealed its ability to inhibit cell division, which was later attributed to its interaction with DNA. nih.gov
Early research quickly identified that guanine is the preferred binding site for cisplatin on DNA, with the N7 atom being the primary point of coordination. researchgate.netscielo.org.mx This preference was attributed to the high nucleophilicity of the N7 position of guanine. scielo.org.mx Seminal studies in the 1970s and 1980s used various spectroscopic techniques and X-ray crystallography to characterize the adducts formed between platinum compounds and guanine or guanine-containing oligonucleotides. researchgate.net
A significant early hypothesis was the formation of a chelate between the N7 and O6 positions of guanine by cisplatin, a binding mode that would be sterically hindered for the inactive trans-isomer, trans-DDP. libretexts.org While this specific chelate was later found to be less common than intrastrand crosslinks between adjacent guanines, the concept drove much of the initial research into the stereospecificity of platinum-DNA interactions. researchgate.netlibretexts.org These foundational studies established the fundamental principles of how platinum compounds interact with the primary components of DNA, paving the way for the rational design of new and more effective metal-based therapeutics.
Detailed Research Findings
The synthesis of the this compound, specifically cis-[PtCl(NH3)2(O6,9-dimethylguanine-7)]NO3, was undertaken to investigate the chemical properties of O6-methylated guanines. nih.gov This research determined the demethylation rate, pKa, X-ray structure, and cytotoxicity of the complex. nih.gov
| Property | Value/Finding | Reference |
| Complex Synthesized | cis-[PtCl(NH3)2(O6,9-dimethylguanine-7)]NO3 | nih.gov |
| Purpose of Synthesis | To investigate the chemical characteristics of O6-methylguanines | nih.gov |
| Properties Determined | Demethylation rate, pKa, X-ray structure, cytotoxicity | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
138180-67-3 |
|---|---|
Molecular Formula |
C14H24Cl2N12O2Pt |
Molecular Weight |
658.4 g/mol |
IUPAC Name |
azane;6-methoxy-9-methylpurin-2-amine;platinum(2+);dichloride |
InChI |
InChI=1S/2C7H9N5O.2ClH.2H3N.Pt/c2*1-12-3-9-4-5(12)10-7(8)11-6(4)13-2;;;;;/h2*3H,1-2H3,(H2,8,10,11);2*1H;2*1H3;/q;;;;;;+2/p-2 |
InChI Key |
MPHJRLQZZNBYDR-UHFFFAOYSA-L |
SMILES |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
Synonyms |
cis-(Pt(NH3)2(O(6),9-dimethylguanine-7)2)Cl2 cis-diamminebis(O(6),9-dimethylguanine-7)platinum(II) cis-Pt-O(6),9-diMeG complex O(6),9-diMeG platinum |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Cis Pt O 6 ,9 Dimeg Complex
Strategies for the Synthesis of cis-Platinum(II) Complexes with O(6),9-Dimethylguanine
The synthesis of cis-platinum(II) complexes with dimethylated guanine (B1146940) ligands is a nuanced process, primarily approached through direct complexation or ligand substitution pathways. These methods are foundational in creating platinum compounds with specific stereochemistry and biological relevance.
Direct Complexation Approaches
Direct complexation involves the reaction of a suitable platinum(II) starting material, such as cisplatin (B142131) (cis-[Pt(NH₃)₂Cl₂]), with the O(6),9-dimethylguanine ligand. When cisplatin enters a low-chloride environment, such as inside a cell or in specific solvents like DMF or water, the chloride ligands undergo aquation. nih.govnih.gov This process results in the formation of more reactive aqua complexes, like cis-[Pt(NH₃)₂(H₂O)Cl]⁺ and cis-[Pt(NH₃)₂(H₂O)₂]²⁺. nih.govacs.org These aquated species are potent electrophiles that readily react with nucleophilic sites on the guanine ligand. nih.gov The primary binding site for platinum on guanine is the N7 position due to its high nucleophilicity. nih.govlibretexts.orgmedscape.com
The synthesis of related mixed-nucleobase complexes of trans-a₂Pt(II) (where 'a' is NH₃ or CH₃NH₂) with 7,9-dimethylguanine (7,9-DimeG) has been documented, providing insights into the coordination chemistry. uzh.ch While direct synthesis of the cis-Pt-O(6),9-Dimeg complex is less commonly detailed, the principles of direct complexation remain a viable synthetic route.
Ligand Substitution Reactions in Platinum Precursors
Ligand substitution is a versatile method for synthesizing platinum complexes. This strategy often starts with a platinum precursor where existing ligands are sequentially replaced. For instance, starting with K₂[PtCl₄], one can introduce amine ligands to create intermediates that can then react with the desired guanine ligand. nih.gov The trans effect plays a crucial role in directing the stereochemical outcome of these reactions. libretexts.orglibretexts.org The chloride ion has a greater trans effect than ammonia, which can be used to control the synthesis of cis isomers. libretexts.org
A common strategy involves the synthesis of an intermediate like K[Pt(amine)Cl₃], which can then react with a second, different ligand to form a mixed-ligand complex. nih.govresearchgate.net For example, reacting K₂PtCl₄ with one equivalent of an amine in DMF can yield the [Pt(amine)Cl₃]⁻ anion. nih.gov This intermediate can then react with O(6),9-dimethylguanine to form the desired cis complex. Another approach involves using a starting material like cis-[Pt(DMSO)₂Cl₂], where the DMSO ligands can be substituted. nih.gov
Synthesis of Related Platinum(IV) and Platinum(III) Guanine Complexes
The synthesis of higher-valent platinum-guanine complexes, specifically Pt(IV) and Pt(III) species, involves distinct oxidative and dinuclear strategies.
Oxidative Routes for Platinum(IV)-Guanine Complex Formation
Platinum(IV) complexes are typically synthesized through the oxidative addition of a platinum(II) precursor. nih.govnih.gov A common method involves the oxidation of a Pt(II) complex with hydrogen peroxide (H₂O₂) to form a dihydroxo Pt(IV) intermediate. researchgate.netacs.org For instance, cisplatin can be oxidized to cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂]. nih.govacs.org These axial hydroxide (B78521) ligands can then be further reacted with other groups. researchgate.netacs.org
Another route is the reaction of Pt(II) complexes with halogens, which leads to oxidative addition products. nih.gov The resulting Pt(IV) complex generally retains the stereochemistry of the starting Pt(II) compound. nih.gov The synthesis of Pt(IV) complexes with adamantylamine ligands has been shown to increase the hydrophobicity and cellular accumulation of the compounds. The reactivity of Pt(IV) complexes towards guanosine (B1672433) 5'-monophosphate (5'-GMP) has been studied, indicating an initial substitution of a Pt(IV) ligand by 5'-GMP, followed by reduction to Pt(II). acs.org
| Precursor Complex | Oxidizing Agent | Resulting Pt(IV) Complex Type | Reference |
| Picoplatin | Hydrogen Peroxide | cis,cis,trans-[PtCl₂(mpy)(NH₃)(OH)₂] | researchgate.net |
| Cisplatin | Hydrogen Peroxide | cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂] | nih.gov |
| Diamine dicarboxylato Pt(II) | Chlorine | Diaminetetrachlorido Pt(IV) | nih.gov |
| cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂] | Isocyanates | cis,cis,trans-[Pt(NH₃)₂Cl₂(O₂CNHR)₂] | acs.org |
Dinuclear Platinum(III) Complexes with Guanine Ligands
Dinuclear platinum(III) complexes often feature a metal-metal bond supported by bridging ligands, commonly in a "lantern-shaped" structure. nih.govnih.gov These complexes have been synthesized with various bridging ligands, including acetamidate and pivaloamidate. nih.gov The synthesis of "lantern-shaped" Pt(III) complexes with axially bound 9-ethylguanine (B105967) has been reported. nih.gov The reaction involves treating a dinuclear Pt(III) precursor, such as [Pt₂{HN=C(Buᵗ)O}₄(NO₃)₂], with the guanine derivative in methanol. nih.gov
A key characteristic of these dinuclear Pt(III) complexes is the longer and weaker bond between platinum and the axial ligands due to the strong trans influence of the Pt-Pt bond. nih.govnih.govresearchgate.net This feature may enhance their reactivity towards the guanine bases of DNA. nih.govresearchgate.net
| Platinum Precursor | Guanine Ligand | Resulting Complex | Key Feature | Reference |
| [Pt₂{HN=C(Buᵗ)O}₄(NO₃)₂] | 9-Ethylguanine (9-EtG) | cis-N²O²-Pt₂{HN=C(Buᵗ)O}₄(9-EtG)₂₂ | Axially bound guanine | nih.gov |
| trans-[PtCl₄(NH₃)(NCBuᵗ)] + trans-[PtI₂(NH₃)(NCBuᵗ)] | (Implicitly for DNA binding) | [Pt₂Cl₄(NH₃)₂{μ-HN=C(O)Buᵗ}₂] | Two butyl(amidato) bridging ligands | nih.gov |
Purification and Isolation Techniques
The purification and isolation of platinum complexes are critical steps to ensure the purity of the final product. Recrystallization is a common method for purifying cisplatin and its analogs. nih.gov For instance, cisplatin can be recrystallized from hot water containing 0.1 M HCl or 0.9% NaCl to inhibit the formation of aqua or hydroxo complexes. nih.gov Amide solvents can also be effective for recrystallization. nih.gov
Chromatographic techniques are also widely used. Anion-exchange chromatography has been employed to isolate platinum salts. nih.gov High-performance liquid chromatography (HPLC) is a valuable tool for assessing the purity of water-soluble platinum salts. nih.gov For dinuclear complexes, purification may involve precipitation followed by washing with appropriate solvents to remove unreacted reagents. For example, a synthesized Pt(III) guanine complex was purified by precipitating the product and then triturating it with chloroform (B151607) to remove unreacted starting materials. nih.gov
The purity and structure of the isolated complexes are confirmed through various analytical methods, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹⁵Pt NMR), Infrared Spectroscopy (IR), elemental analysis, and single-crystal X-ray diffraction. libretexts.orgnih.govnih.govnih.gov
Advanced Spectroscopic and Crystallographic Characterization of Cis Pt O 6 ,9 Dimeg Complex
X-ray Diffraction Studies for Solid-State Structural Elucidation
X-ray diffraction has been a pivotal technique in determining the precise three-dimensional structure of the cis-Pt-O(6),9-DimeG complex in the solid state. These studies offer invaluable insights into the coordination environment of the platinum atom and the intricate network of intermolecular forces that stabilize the crystal lattice.
Single-Crystal X-ray Diffraction Analysis of Platinum-Guanine Adducts
Single-crystal X-ray diffraction analysis provides an atomic-resolution view of platinum-guanine adducts. memphis.edumdpi.comresearchgate.netnih.govescholarship.org In numerous studies of related complexes, this technique has been instrumental in confirming the coordination of the platinum atom to the guanine (B1146940) ligand. memphis.edumdpi.comnih.gov For instance, in various platinum-guanine complexes, the platinum atom typically binds to the N7 position of the guanine base. researchgate.netescholarship.org This has been a recurring motif in the structural chemistry of platinum anticancer drugs and their DNA adducts. escholarship.org The analysis of crystal structures of similar compounds, such as those involving 9-ethylguanine (B105967) or other guanine derivatives, has consistently revealed the specific binding sites and the resulting molecular geometry. memphis.edunih.gov
The crystallographic data obtained from these analyses include precise bond lengths and angles, which are crucial for understanding the stability and reactivity of the complex. For example, the crystal structure of a related diadduct, PtII(homopiperazine)(9-ethylguanine)22, was determined using single-crystal X-ray diffraction, providing detailed geometric parameters. memphis.edu
Investigation of Coordination Geometry and Intermolecular Interactions
The coordination geometry around the platinum center in these adducts is a key determinant of their biological activity. X-ray diffraction studies have consistently shown that platinum(II) complexes of this nature adopt a slightly distorted square planar geometry. memphis.edu This geometry arises from the coordination of the platinum atom with the nitrogen atoms of the ligands.
Beyond the immediate coordination sphere, X-ray diffraction reveals a complex network of intermolecular interactions that stabilize the crystal structure. These interactions include hydrogen bonding and π-stacking. mdpi.com Hydrogen bonds are prevalent in these structures, often involving the exocyclic groups of the guanine ligands and other components of the complex or solvent molecules. nih.govacs.org For instance, in the crystal structure of trans-Pt(NH3)2(1-MeC-N3)(9-EtGH-N7)2, an intracomplex hydrogen bond is observed between the exocyclic amino group of 1-methylcytosine (B60703) and the O6 of 9-ethylguanine. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
While X-ray crystallography provides a static picture of the complex in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating its structure and dynamics in solution. A combination of ¹H, ¹³C, and ¹⁹⁵Pt NMR techniques offers a comprehensive understanding of the behavior of the this compound in a more biologically relevant environment.
¹H NMR Spectroscopic Assignments and Chemical Shift Analysis
¹H NMR spectroscopy is fundamental for assigning the protons in the complex and observing changes in their chemical environment upon platinum coordination. memphis.eduresearchgate.net The chemical shifts of the guanine protons, particularly the H8 proton, are sensitive to platination at the adjacent N7 position. nih.gov A downfield shift of the H8 proton signal is a characteristic indicator of N7 coordination. nih.gov For example, in a study of a dinuclear platinum(III) complex with 9-ethylguanine, the H8 proton shifted downfield by 0.40 ppm upon coordination. nih.gov
The analysis of ¹H NMR spectra can also provide information about the conformation and dynamics of the complex in solution. researchgate.net For instance, the presence of multiple conformers can lead to the appearance of distinct sets of signals in the NMR spectrum. researchgate.net
Table 1: Illustrative ¹H NMR Chemical Shift Data for a Platinum-Guanine Complex This table is a representative example based on typical shifts observed in related compounds and does not represent the specific this compound.
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H8 | 8.5 - 9.0 | s |
| NH₂ | 6.5 - 7.5 | br s |
| CH₃ (N9) | 3.5 - 4.0 | s |
| CH₃ (O6) | 3.8 - 4.2 | s |
s = singlet, br s = broad singlet
¹³C NMR Investigations of Ligand Frameworks
Table 2: Representative ¹³C NMR Chemical Shift Ranges for Platinum-Guanine Adducts This table illustrates typical chemical shift ranges and is not specific to the this compound.
| Carbon Atom | Chemical Shift Range (ppm) |
|---|---|
| C2 | 150 - 155 |
| C4 | 150 - 155 |
| C5 | 110 - 120 |
| C6 | 155 - 160 |
| C8 | 140 - 145 |
| N-CH₃ | 30 - 35 |
¹⁹⁵Pt NMR Spectroscopy for Platinum Coordination Environment Elucidation
¹⁹⁵Pt NMR spectroscopy is a highly sensitive probe of the platinum coordination sphere. memphis.edumdpi.comresearchgate.net The chemical shift of the ¹⁹⁵Pt nucleus spans a very wide range and is exquisitely sensitive to the nature of the ligands, their geometry, and the oxidation state of the platinum atom. wikipedia.org This makes it an ideal tool for characterizing platinum complexes in solution. wikipedia.org
The ¹⁹⁵Pt chemical shift for a given complex provides a unique fingerprint of its coordination environment. researchgate.netresearchgate.net For instance, the replacement of chloride ligands with oxygen-donor ligands typically results in a downfield shift in the ¹⁹⁵Pt NMR spectrum. researchgate.net The reference standard for ¹⁹⁵Pt NMR is typically Na₂PtCl₆. wikipedia.org The observation of a single resonance in the ¹⁹⁵Pt NMR spectrum is indicative of the presence of a single platinum species in solution. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| PtII(homopiperazine)(9-ethylguanine)22 |
| trans-Pt(NH3)2(1-MeC-N3)(9-EtGH-N7)2 |
2D NMR Techniques for Structural Correlations
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex coordination compounds like the this compound in solution. numberanalytics.comresearchgate.net Unlike 1D NMR, 2D NMR techniques reveal through-bond and through-space correlations between different nuclei, providing detailed insights into molecular connectivity and spatial arrangements. numberanalytics.comresearchgate.net
Commonly employed 2D NMR experiments for such characterization include:
COSY (Correlation Spectroscopy): This homonuclear technique identifies scalar-coupled protons (protons separated by two or three bonds). numberanalytics.comyoutube.comyoutube.com In the this compound, COSY spectra would be used to confirm the proton network within the 7,9-dimethylguanine ligand, for instance, by showing correlations between protons on the purine (B94841) ring system and the methyl groups. chemrxiv.org
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and heteronuclei, typically ¹³C or ¹⁵N. youtube.comipb.pt For the title complex, an HSQC spectrum would definitively assign the carbon signals of the DimeG ligand by correlating them to their attached protons (e.g., the C8-H8 proton). rsc.orgyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity (typically <5 Å), regardless of whether they are connected by chemical bonds. chemrxiv.org This is crucial for determining the stereochemistry of the complex. For the this compound, NOESY would show cross-peaks between the protons of the ammine ligands and the protons of the DimeG ligand, confirming their cis arrangement around the platinum center.
The analysis of these 2D NMR spectra provides a complete picture of the molecule's covalent framework and its three-dimensional structure in solution. numberanalytics.com
Table 1: Exemplary 2D NMR Correlations for Structural Elucidation of a Platinum-Guanine Complex
| Technique | Correlation Type | Information Gained |
| COSY | ¹H-¹H (scalar) | Connectivity of protons within the DimeG ligand. |
| HSQC | ¹H-¹³C (1-bond) | Direct assignment of protonated carbons in the ligand. youtube.com |
| HMBC | ¹H-¹³C (multi-bond) | Confirmation of the carbon skeleton and identification of quaternary carbons. youtube.com |
| NOESY | ¹H-¹H (spatial) | Confirmation of cis geometry; determination of ligand conformation. chemrxiv.org |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of coordination complexes, as it allows the transfer of intact charged species from solution to the gas phase. nih.gov
For the this compound, ESI-MS would be used to:
Confirm Molecular Weight: The mass-to-charge ratio (m/z) of the parent ion directly provides the molecular weight of the complex.
Verify Stoichiometry: The characteristic isotopic pattern of platinum (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt) serves as a clear signature, confirming the presence of a single platinum atom in the complex. nih.gov
Analyze Fragmentation: Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion. The resulting fragment ions provide structural information, such as the loss of ligands (e.g., ammine or water) or fragmentation of the DimeG ligand itself, helping to piece together the complex's structure. nih.govnih.gov
Cryospray-electrospray ionization (Cryo-ESI) mass spectrometry is an advanced variation of ESI-MS where the sample solution is sprayed at sub-ambient temperatures. This technique is particularly valuable for the characterization of fragile, non-covalent complexes or species that are unstable at room temperature. By analyzing the sample at low temperatures, Cryo-ESI can minimize the dissociation of the complex during the ionization process, providing a more accurate representation of the species present in solution. For platinum complexes, which can undergo ligand exchange or decomposition, Cryo-ESI can be instrumental in preserving the intact cis-Pt-O(6),9-DimeG species for mass analysis, ensuring that the observed ions correspond to the actual complex in solution rather than artifacts of the ESI process. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Coordination Site Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for characterizing coordination compounds by identifying functional groups and probing the metal-ligand bonds. e-bookshelf.dedokumen.pub The vibrational frequencies of a ligand are sensitive to changes in its electronic structure and geometry upon coordination to a metal center. researchgate.net
For the this compound, these techniques are used to:
Identify Functional Groups: The IR and Raman spectra will show characteristic bands for the N-H stretches of the ammine ligands and the various vibrations of the 7,9-dimethylguanine ligand, such as C=O, C=N, and C=C stretching modes.
Determine Coordination Site: A key application is the identification of the platinum binding site on the DimeG ligand. Coordination of platinum to a specific atom (e.g., N7 or O6) will cause a noticeable shift in the vibrational frequencies of the bonds associated with that atom. For example, coordination at the O6 position of the guanine moiety would lead to a significant decrease in the frequency of the ν(C=O) stretching vibration. researchgate.net Similarly, the appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) of the Raman spectrum can be assigned to Pt-N and Pt-O stretching vibrations, directly confirming the coordination bonds. nih.gov
Raman spectroscopy is often complementary to IR, particularly for observing the symmetric vibrations of the Pt-ligand bonds. mdpi.com
Table 2: Typical IR Vibrational Frequencies (cm⁻¹) for Guanine Ligand and Expected Shifts upon Pt Coordination
| Vibration | Free Ligand (Approx. cm⁻¹) | Coordinated Ligand (Expected Shift) |
| ν(N-H) | 3100-3300 | Minor shift |
| ν(C=O) | ~1700 | Significant decrease if coordinated via O6 researchgate.net |
| Ring Vibrations | 1500-1650 | Shifts and/or splitting upon coordination |
| ν(Pt-N) | N/A | Appearance in far-IR/Raman (~400-550 cm⁻¹) |
| ν(Pt-O) | N/A | Appearance in far-IR/Raman (~300-450 cm⁻¹) |
Other Advanced Characterization Methods
Beyond the core techniques, other spectroscopic methods provide further layers of structural and electronic information.
Luminescence Spectroscopy: Some platinum(II) complexes exhibit luminescence, and the characteristics of this emission (e.g., wavelength, lifetime, quantum yield) are highly sensitive to the complex's environment and structure. researchgate.net While not all platinum complexes are emissive, studying the luminescence properties can provide insights into the electronic structure and potential interactions of the this compound with other molecules. davidpublisher.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. When a chiral ligand like a nucleobase coordinates to a platinum center, a chiral environment is created. The resulting CD spectrum is sensitive to the conformation of the complex in solution. researchgate.net For dinuclear platinum complexes with guanine, for example, the CD spectrum can reveal the helicoidal arrangement of the guanine bases. nih.gov In the case of the this compound, CD spectroscopy could be used to probe the stereochemical structure induced by the ligand coordination and confirm conformational details in solution. nih.gov
Computational and Theoretical Investigations of Molecular Structure and Reactivity of Cis Pt O 6 ,9 Dimeg Complex
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical methods are powerful tools for elucidating the intricate details of molecular structure and electronic properties. Ab initio and density functional theory (DFT) calculations have been particularly instrumental in understanding the nature of the platinum-guanine bond.
Molecular Orbital Analysis and Electronic Parameter Evaluation
Molecular orbital (MO) theory provides a framework for understanding the bonding and electronic properties of molecules. In the context of the cis-Pt-O(6),9-DimeG complex, MO analysis helps to characterize the nature of the platinum-guanine bond. The interaction involves the overlap of orbitals from the platinum atom and the nitrogen and oxygen atoms of guanine (B1146940). scirp.orgmdpi.com
Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactivity of the complex. The distribution and energies of these orbitals are crucial in determining the sites of electrophilic and nucleophilic attack. Electronic parameters such as Mulliken charges and dipole moments, derived from these calculations, offer further understanding of the charge distribution and polarity of the complex. mdpi.com For example, the charge on the platinum atom in the [Pt(NH₃)₂(guanine)]²⁺ complex has been calculated to be 1.304. mdpi.com These parameters are valuable in rationalizing the observed reactivity and stability of the platinum-guanine adduct.
Molecular Mechanics (MM) and Hybrid QM/MM Approaches
While quantum chemical methods provide high accuracy, their computational cost can be prohibitive for large systems. Molecular mechanics and hybrid QM/MM methods offer a computationally efficient alternative for studying large biomolecular systems like DNA-drug adducts.
Optimization of Molecular Fit and Conformations
Molecular mechanics force fields, such as AMBER, have been developed and parameterized specifically for modeling platinum complexes of guanine derivatives. acs.org These force fields allow for the optimization of molecular geometries and the exploration of conformational space of large systems. Hybrid QM/MM methods combine the accuracy of quantum mechanics for a specific region of interest (e.g., the platinum-guanine binding site) with the efficiency of molecular mechanics for the surrounding environment (e.g., the rest of the DNA strand and solvent). nih.govresearchgate.netcuni.cznih.gov
Energetic Analysis of Binding and Stability
The stability of the this compound is a critical factor in its biological activity. Energetic analysis provides quantitative measures of the strength of the platinum-guanine interaction.
Evaluation of Binding Energies for Platinum-Guanine Interactions
The binding energy of the platinum-guanine adduct is a key determinant of its stability. mdpi.com Both ab initio and DFT calculations have been used to evaluate these interaction energies. nih.govcuni.cz The binding energies for platinum(II) complexes with guanine can be substantial, with values for charged adducts reaching up to 500 kJ/mol. nih.govcuni.cz These strong interactions are often stabilized by hydrogen bonds between the platinum complex and the guanine base. nih.govcuni.cz
QM/MM calculations have also been instrumental in determining the binding energies of platinum drugs to DNA. rsc.org These studies have shown that differences in binding energies between various platinum drugs can be attributed to variations in non-covalent interactions, such as hydrogen bonding to the oxygen of guanine and phosphate (B84403) groups. rsc.orgrsc.org For example, cisplatin (B142131) is found to be the most weakly bound among a series of platinum drugs, while heptaplatin is the most strongly bound. rsc.org This energetic information is vital for understanding the factors that govern the formation and persistence of platinum-DNA adducts.
Role of Hydrogen Bonding in Stabilizing Complexes
Hydrogen bonding plays a crucial role in the stabilization of platinum-guanine complexes. nih.gov In the context of the this compound, both intramolecular and intermolecular hydrogen bonds are significant. Computational studies, such as those employing density functional theory (DFT), have provided valuable insights into these interactions. cuni.czmdpi.com
Intermolecular hydrogen bonds are also critical, particularly in the solid state and in solution. These bonds can occur between adjacent platinum-guanine complexes or between the complex and solvent molecules. acs.org For example, self-association of guanine ligands via N(3)-H···N(2) hydrogen bonding can lead to the formation of supramolecular structures. researchgate.net The nature and extent of intermolecular hydrogen bonding can be influenced by the counter-ions present in the crystal lattice. acs.org
The stabilizing effect of hydrogen bonds is not limited to the ground state of the complex. In the transition state of platination reactions, hydrogen bonds play a key role in recognizing the binding sites and stabilizing the transition state structure. cas.cz For example, a strong O6···H-NH2 hydrogen bond can stabilize the transition state of cisplatin binding to guanine. cas.cz The ability of the platinum complex's ligands to act as hydrogen bond donors or acceptors is a determining factor in the formation and stability of these interactions. cas.cz
The presence of a 5'-phosphate group on a nucleotide can further enhance stabilization through hydrogen bonding between the phosphate and the amine hydrogens of the platinum complex. nih.gov This interaction has been shown to increase the rate of reaction with platinum complexes. nih.gov
Table 1: Hydrogen Bond Interactions in Platinum-Guanine Complexes
| Interacting Atoms | Type of Hydrogen Bond | Significance |
| Ammine Ligand (Pt) - O6 (Guanine) | Intramolecular | Stabilizes the complex geometry. cas.cz |
| Ammine Ligand (Pt) - N6 (Adenine) | Intramolecular | Can lead to surprisingly large interaction energies. cuni.cznih.gov |
| N(3)-H (Guanine) - N(2) (Guanine) | Intermolecular | Leads to self-association and formation of supramolecular structures. researchgate.net |
| Amine (Pt Ligand) - 5'-Phosphate (Nucleotide) | Intermolecular | Enhances reaction rates and complex stability. nih.gov |
| O6 (Guanine) - H-N (Leaving Water Molecule) | Transition State | Stabilizes the transition state during platination. cas.cz |
This table is generated based on available research and may not be exhaustive.
Tautomeric Equilibria and Protonation States of Guanine Ligands upon Platinum Coordination
The coordination of a platinum complex to a guanine ligand can significantly influence its tautomeric equilibria and protonation states. nih.govrsc.org Guanine exists in several tautomeric forms, with the keto form being predominant in the solid state and in solution. rsc.org However, upon metal coordination, the relative stabilities of these tautomers can be altered. cuni.cz
Computational studies have shown that the N7 position of guanine is the preferred binding site for many platinum complexes. mdpi.comnih.gov This N7 platination has a pronounced effect on the acidity of the N1 proton of guanine. libretexts.org The coordination of the positively charged platinum moiety to N7 withdraws electron density from the purine (B94841) ring system, thereby increasing the acidity of the N1 proton and lowering its pKa by approximately two units. libretexts.org This change in pKa can be observed experimentally through pH titration studies using NMR spectroscopy. libretexts.org
The charge of the platinum complex plays a significant role in these effects. cuni.cz While neutral platinum adducts may not drastically alter the tautomeric equilibria, positively charged adducts (e.g., +1 or +2) can have a more substantial influence, primarily due to electrostatic effects. cuni.cznih.gov However, in a polar solvent like water, these electrostatic effects are expected to be mitigated by the solvent and counterions. cuni.cz
The protonation state of the guanine ligand is also a critical factor. In acidic conditions, the N7 position of free guanine can be protonated. nih.gov However, when platinum is coordinated to N7, this position is blocked for protonation. nih.gov This blocking of the primary protonation site can be experimentally verified by studying the protonation behavior of DNA in the presence of platinum compounds. nih.gov Furthermore, the coordination of platinum can influence the protonation of other sites on the guanine base, such as N3. researchgate.net
The interplay between platinum coordination, tautomerism, and protonation is complex. For instance, in the gas phase, the N7 linkage isomer of a platinum-guanine complex may be more stable than the N9 isomer. rsc.org The specific ligands on the platinum complex and the surrounding environment, including solvent and counter-ions, all contribute to the final observed structure and reactivity. cuni.czrsc.org
Table 2: Effect of Platinum Coordination on Guanine Properties
| Property | Effect of Platinum Coordination at N7 | Method of Observation |
| Guanine N1 pKa | Lowered by ~2 units. libretexts.org | NMR pH Titration. libretexts.org |
| Guanine N7 Protonation | Blocked. nih.gov | Spectroscopic studies of DNA protonation. nih.gov |
| Tautomeric Equilibrium | Can be altered, especially by charged Pt adducts. cuni.cz | Computational (DFT) calculations. cuni.cz |
| Guanine N9 Isomer Stability | May be less stable than the N7 isomer in the gas phase. rsc.org | Ab initio calculations. rsc.org |
This table summarizes key findings from the literature and is not exhaustive.
Interactions with Nucleic Acids and Molecular Recognition of Cis Pt O 6 ,9 Dimeg Complex
DNA Binding Mechanisms and Adduct Formation
The interaction of the cis-Pt-O(6),9-DimeG complex with DNA is characterized by the formation of covalent bonds, primarily with guanine (B1146940) bases. This binding is a critical determinant of its mode of action.
N7 Site Preference in Guanine Coordination to Platinum
The N7 atom of guanine is the most electron-dense and accessible site in the major groove of the DNA double helix, making it a prime target for electrophilic agents like platinum complexes. nih.gov The coordination of the this compound to the N7 position of guanine is a well-established primary binding event. nih.govnih.gov This preference is a common feature among platinum-based compounds, including the widely studied cisplatin (B142131), which also favors the N7 position of adjacent guanines. nih.govwikipedia.orgnih.gov The geometry of the platinum complex, specifically its square planar configuration, is crucial for its ability to interact effectively with DNA. ontosight.ai Studies involving similar platinum complexes with 9-ethylguanine (B105967) have further confirmed that coordination predominantly occurs through the N7 atom. nih.gov
Formation of Bidentate N7,O6 Chelate Adducts
Beyond the initial monofunctional coordination at the N7 position, the this compound has the potential to form bidentate adducts. One such significant adduct is the N7,O6 chelate. The formation of this chelate has been a subject of investigation, with studies providing evidence for its existence. nih.gov The chelation involving the O6 position of guanine can lead to a more stable and structurally distinct DNA adduct. researchgate.net While the N7 position is the primary binding site, the subsequent chelation with the O6 atom can have significant implications for the biological processing of these adducts. nih.gov
Role of O6 in Guanine Coordination and Hydrogen Bonding
The O6 atom of guanine plays a multifaceted role in the interaction with the this compound. Besides its potential involvement in direct chelation with the platinum center, the O6 atom is also a key participant in hydrogen bonding. researchgate.net Hydrogen bonds can form between the O6 of the platinated guanine and adjacent nucleobases or with ligands on the platinum complex itself, such as ammine groups. nih.govnih.gov These hydrogen bonds contribute to the stability and specific conformation of the DNA adduct. nih.gov The presence of a methyl group on the O6 position, as in the O(6),9-dimethylguanine ligand, influences the electronic properties and steric environment of this site, which in turn affects the kinetics and structure of the resulting adducts. nih.gov
Formation of Intra- and Interstrand Crosslinks with DNA
A hallmark of platinum-based DNA binding agents is their ability to form crosslinks, which can be either within the same DNA strand (intrastrand) or between the two complementary strands (interstrand). wikipedia.orgamegroups.cn The this compound, by virtue of its bifunctional nature, can form both types of crosslinks. ontosight.ai Intrastrand crosslinks, particularly between adjacent guanine bases (1,2-GG), are the most common type of adduct formed by cisplatin and are also expected for the this compound. wikipedia.orgnih.gov Interstrand crosslinks, though less frequent, are considered to be highly cytotoxic lesions as they pose a significant block to DNA replication and transcription. amegroups.cnnih.gov The formation of these crosslinks induces significant distortions in the DNA helix. nih.gov
Coordination at N9 and N1 Positions of Guanine
While the N7 position is the predominant site for platinum coordination on guanine, interactions at other positions, though less common, have been observed under certain conditions or with specific platinum complexes. Research on various platinum-guanine complexes has shown the possibility of coordination at the N1 and N9 positions. researchgate.netacs.org For instance, the platination at the N7 position can acidify the N1 proton, making the N1 site more susceptible to interaction. researchgate.net The specific geometry and electronic properties of the platinum complex, as well as the local DNA sequence and conformation, can influence the likelihood of binding at these alternative sites. researchgate.net
Influence on DNA Conformation and Dynamics
The formation of adducts by the this compound leads to significant alterations in the local and global structure of the DNA double helix. These conformational changes are a direct consequence of the covalent binding and the steric bulk of the platinum complex.
The binding of platinum complexes can induce bending, unwinding, and local kinking of the DNA helix. nih.govmdpi.com The formation of bidentate adducts, in particular, can cause a substantial conformational shift. For example, the formation of an intrastrand crosslink can lead to a localized distortion, while an interstrand crosslink can introduce a more severe bend and unwinding of the DNA. nih.govnih.gov The degree and nature of these distortions are dependent on the type of adduct formed and the specific DNA sequence at the binding site. nih.gov These changes in DNA conformation are critical for the recognition of the adducts by cellular proteins involved in DNA repair and signaling pathways. acs.org
Table 1: Key DNA Binding Sites and Adducts of the this compound
| Binding Site/Adduct Type | Description | Key Findings |
|---|---|---|
| N7 of Guanine | Primary and most favored coordination site for platinum complexes on the DNA. nih.govnih.govnih.gov | The N7 position is highly accessible in the major groove of DNA. nih.gov |
| N7,O6 Chelate | A bidentate adduct where the platinum is coordinated to both the N7 and O6 atoms of the same guanine. nih.gov | Evidence suggests the formation of this stable chelate structure. nih.govresearchgate.net |
| Intrastrand Crosslink | Covalent linkage between two bases on the same DNA strand, typically adjacent guanines. wikipedia.orgnih.gov | The most common type of adduct formed by cis-platinum compounds. nih.gov |
| Interstrand Crosslink | Covalent linkage between bases on opposite DNA strands. amegroups.cnnih.gov | A less frequent but highly cytotoxic lesion that severely distorts the DNA helix. nih.gov |
| N1 and N9 of Guanine | Alternative, less common coordination sites for platinum on the guanine base. researchgate.netacs.org | Binding at these sites is influenced by the specific complex and DNA environment. researchgate.netresearchgate.net |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| cisplatin |
| O(6),9-dimethylguanine |
| 9-ethylguanine |
| guanine |
| transplatin |
| carboplatin (B1684641) |
| oxaliplatin |
| satraplatin |
| picoplatin |
| nedaplatin |
| triplatin |
Induction of Kinked Conformations in Duplex DNA
The binding of cis-platinum complexes to adjacent guanines on a DNA strand induces a significant conformational change in the DNA double helix. To accommodate the square planar coordination of the platinum atom, the DNA duplex must bend or "kink". nih.gov Theoretical studies using molecular mechanics and quantum mechanical calculations have explored these kinked conformations. nih.gov These models suggest that the formation of the platinum-DNA adduct distorts the regular B-DNA structure, leading to a localized bend in the DNA axis.
Effects on Sugar Puckering Alternations within Platinated Regions
The formation of a cis-platinum adduct with a d(GpG) sequence in DNA leads to notable changes in the sugar pucker of the deoxyribose units within the platinated region. nih.gov Normally in B-DNA, the sugar pucker is predominantly in the C2'-endo (South) conformation. However, in the platinated region, an alternation between different sugar pucker conformations is observed. nih.gov
Theoretical models indicate a general pattern of S-N-S alternation through the platinated sequence (3'-TpGpGp-5'), where 'S' represents C2'-endo or C1'-exo types and 'N' represents C3'-endo or C2'-exo types. nih.gov The complexed strand often exhibits a (3')-S-N-S-(5') alternation, while the complementary strand can show either a similar (3')-S-N-S-(5') or a (3')-S-N-O-(5') alternation, with 'O' being an intermediate O1'-endo type. nih.gov This alteration in sugar puckering is a key feature of the structural distortion induced by the platinum adduct.
Role of Water Bridges in Stabilizing DNA-Platinum Adduct Conformations
Water molecules play a crucial role in stabilizing the various conformations of DNA-platinum adducts. nih.gov Theoretical models have identified different conformational states, including "closed," "intermediate," and "open" conformations, which are distinguished by the nature of hydrogen bonding between the ammine ligands of the platinum complex and the phosphate (B84403) groups of the DNA backbone. nih.gov
In the "open" and "intermediate" conformations, where direct hydrogen bonding between the ammine and phosphate groups is reduced or absent, water bridges can span the gap between these groups, providing stability. nih.gov These water-mediated interactions are thought to be important in the dynamics of the binding process and in supporting the less compact conformations of the platinated DNA. nih.gov
Interactions with Non-Canonical DNA Structures
Beyond the canonical B-DNA duplex, the interactions of platinum complexes with non-canonical DNA structures, such as G-quadruplexes, are of significant interest.
Binding to Guanine Quadruplex (G4) DNA
Guanine-rich sequences in DNA can fold into four-stranded structures known as G-quadruplexes (G4). These structures are implicated in various cellular processes and are considered potential targets for anticancer drugs. Studies have investigated the binding of platinum complexes to G4 DNA. While specific studies on the this compound's interaction with G4 DNA are not detailed in the provided context, the general principles of platinum coordination to guanine bases are relevant. researchgate.net Platinum complexes typically coordinate to the N7 position of guanine. researchgate.net
Selectivity and Affinity for Duplex vs. Quadruplex DNA
The selectivity of platinum complexes for duplex versus quadruplex DNA is an area of active research. The structural differences between these two DNA forms can be exploited to design drugs with preferential binding to one over the other. The nature of the ligands attached to the platinum center can influence this selectivity. While detailed comparative studies for the this compound are not available in the provided search results, the principles of molecular recognition and steric hindrance would govern its binding preference.
Molecular Recognition and Specificity
The specificity of platinum complexes for certain DNA sequences and structures is a key aspect of their biological activity. The primary target for cisplatin and its analogs is the N7 position of guanine residues. unc.edu The formation of 1,2-intrastrand cross-links between adjacent guanines is the most common and therapeutically relevant adduct. nih.gov
The recognition of the d(GpG) sequence is influenced by the stereochemistry of the platinum complex and the local DNA conformation. The cis-geometry of the ammine ligands is crucial for the formation of these intrastrand adducts. ontosight.ai The interaction is further stabilized by hydrogen bonding between the ammine ligands and the O6 atom of the guanine bases.
The following table summarizes the key molecular interactions and conformational changes induced by the this compound.
Compound Names
Hydrogen Bonding Patterns in Metal-Modified Base Pairs (e.g., Guanine-Cytosine, Guanine-Guanine)
The coordination of a cis-Pt(NH3)2 moiety to the N7 position of guanine, a primary binding site for platinum drugs, fundamentally alters the hydrogen-bonding capabilities of the nucleobase. This modification can lead to the formation of unusual, non-canonical base pairing arrangements.
In the context of Guanine-Guanine (G-G) interactions , studies on cis-[Pt(NH3)2(egua)2] (where 'egua' is 9-ethylguanine deprotonated at the N1 position) reveal distinct hydrogen bonding patterns. In the solid state, hydrogen bonding between two deprotonated guanine ligands occurs via the N1 atom and the exocyclic amino group (N2H2). rsc.org Another arrangement involves a neutral 9-ethylguanine hydrogen-bonded to an anionic (N1-deprotonated) guanine ligand through three hydrogen bonds, engaging N1, the N2H2 group, and the O6 carbonyl group. rsc.org This demonstrates how platination can induce mismatches between two guanine bases.
For Guanine-Cytosine (G-C) pairs , theoretical studies using density functional theory (DFT) on related cis-Pt(II) complexes show that platination at the N7 of guanine can modulate the standard Watson-Crick hydrogen bonds. researchgate.net The interaction between the exocyclic amino group of cytosine (N4) and the O6 of the platinated guanine is a key feature. researchgate.net Furthermore, platination can facilitate novel intermolecular hydrogen bonds, such as a C-H···N interaction between the C5 of cytosine and the N1 of the deprotonated guanine. researchgate.net
The table below summarizes hydrogen bonding patterns observed in related platinum-guanine complexes, which serve as models for the potential interactions of the this compound.
| Interacting Bases | Platinum Complex Model | Observed Hydrogen Bonds | Reference |
| Guanine-Guanine | cis-[Pt(NH3)2(egua)2] | N1···H-N2 and N2-H···N1 between two deprotonated guanines. | rsc.org |
| Guanine-Guanine | cis-[Pt(NH3)2(egua)2]·Hegua | N1···H-N(H), N2-H···O6, O6···H-N2 between a neutral and a deprotonated guanine. | rsc.org |
| Guanine-Cytosine | trans-[Pt(NH3)2(9-EtG-N7)(1-MeC-N3')] | Intermolecular N-H···O between the NH2 of cytosine and O6 of guanine. | nih.gov |
| Guanine-Cytosine | DFT Model cis-[PtCl(NH3)2(G-H1)]⋯C | Intermolecular (C)N4···O(G-H1) and (C)C5···N1(G-H1). | researchgate.net |
Influence of Platinum Binding on Watson-Crick and Hoogsteen Pairing
Platinum coordination directly impacts the stability and geometry of the canonical Watson-Crick base pairing and can promote alternative arrangements like Hoogsteen pairing. A Watson-Crick G-C pair is defined by three hydrogen bonds in the anti-conformation of the bases. In contrast, a Hoogsteen pair involves a different face of the purine (B94841) base, requiring a rotation of the guanine to the syn-conformation, and results in a different hydrogen bond pattern and a larger angle between the glycosidic bonds. nih.govdeepdyve.com
Studies on N7-platinated guanine derivatives indicate that platinum coordination can, in fact, strengthen the Watson-Crick pair with cytosine. researchgate.net This stabilization is attributed to the increased acidity of the guanine's N1 proton upon platination, which enhances the N1-H···N3 hydrogen bond with cytosine. researchgate.net
However, the steric and electronic changes induced by the platinum complex can also lead to other, non-canonical pairings. For instance, rotation of the nucleobase around the Pt-N bond can lead to a "reversed Hoogsteen" arrangement, where intracomplex hydrogen bonding between the two bases is absent. nih.gov The formation of these alternative structures is highly dependent on factors like the specific ligands on the platinum, the local DNA sequence, and the surrounding environment. Theoretical models suggest that platination at N7 of guanine reduces the energy required for deprotonation at N1, which in turn can facilitate the formation of novel molecular architectures that deviate from standard base pairing rules. nih.gov
| Pairing Type | Effect of N7-Platination on Guanine | Mechanism/Reason | Reference |
| Watson-Crick | Strengthened pairing with cytosine | Increased N1H acidity enhances the N1-H···N3 hydrogen bond. | researchgate.net |
| Hoogsteen | Can be disrupted or modified | Platination can favor Watson-Crick; rotation around the Pt-N7 bond can lead to reversed Hoogsteen pairs. | nih.govacs.org |
Correlation between N1H Acidity and Hydrogen Bond Formation
A direct correlation exists between the acidity of the N1 proton of guanine and the stability of its hydrogen bonds, particularly in a Watson-Crick pair with cytosine. The coordination of an electrophilic Pt(II) center to the adjacent N7 position withdraws electron density from the purine ring system. This inductive effect significantly increases the acidity of the N1 proton, making it a stronger hydrogen bond donor.
Experimental data from related complexes, such as cis-[Pt(NH3)2(Hegua)2]2+ (where Hegua is 9-ethylguanine), quantify this effect. The pKa of the N1H proton in free 9-ethylguanine is approximately 9.57. rsc.org Upon coordination to the cis-Pt(NH3)2 moiety, the pKa values for the two guanine ligands drop to 8.02 and 8.67, respectively, indicating a substantial increase in acidity. rsc.orgresearchgate.net
This enhanced acidity directly translates to stronger hydrogen bonding. Studies have shown that the association constants for Watson-Crick pairing between N7-platinated guanine derivatives and 1-methylcytosine (B60703) are 2 to 3 times higher than for the non-platinated pair. researchgate.net This observation establishes a clear principle: N7-platination acidifies the N1 position, which in turn strengthens the key hydrogen bond (N1-H···N3) that anchors the Guanine-Cytosine Watson-Crick pair.
| Compound/Ligand | N1H pKa | Change in Acidity | Reference |
| 9-Ethylguanine (Free) | 9.57 ± 0.04 | Baseline | rsc.org |
| cis-[Pt(NH3)2(Hegua)2]2+ (Ligand 1) | 8.02 ± 0.01 | Increased | rsc.org |
| cis-[Pt(NH3)2(Hegua)2]2+ (Ligand 2) | 8.67 ± 0.01 | Increased | rsc.org |
This principle is expected to apply to the this compound, where the Pt-N7 bond would similarly enhance the acidity of the guanine N1H, thereby influencing its hydrogen bonding interactions with complementary bases.
Reactivity and Solution Phase Transformations of Cis Pt O 6 ,9 Dimeg Complex
Ligand Exchange Reactions and Substitution Kinetics
Ligand exchange is a fundamental reaction for square-planar Pt(II) complexes. These reactions typically proceed through an associative mechanism, where an incoming ligand attacks the metal center to form a five-coordinate trigonal bipyramidal intermediate, followed by the departure of the leaving group. The substitution reactions of Pt(II) square planar complexes generally proceed with retention of the original stereochemistry, meaning a cis isomer will predominantly yield a cis product.
The rates of ligand exchange for Pt(II) complexes are characteristically slow, with reaction times that can span from hours to days at ambient temperatures, a feature that is considered significant for their biological activity. The nature of the ligands in the complex significantly influences the kinetics of substitution. For instance, the trans effect, which is the ability of a ligand to direct the substitution of the ligand positioned opposite to it, plays a crucial role. The approximate order of ligands in the trans-directing series is: CN⁻, CO, NO, C₂H₄ > PR₃, H⁻ > CH₃⁻, C₆H₅⁻, SC(NH₂)₂, SR₂ > SO₃H⁻ > NO₂⁻, I⁻, SCN⁻ > Br⁻ > Cl⁻ > py > RNH₂, NH₃ > OH⁻ > H₂O.
In the context of platinum-guanine interactions, kinetic studies have revealed slow intermolecular rearrangement reactions. For example, the transfer of a Pt(dien)²⁺ moiety from a thioether sulfur to 5'-GMP is a second-order reaction with a half-life of 31 hours at 35 °C, a rate considered relevant for in vivo processes. The reaction of cis-[PtCl₂(NH₃)₂] with intracellular glutathione (B108866) is slower than that of its trans isomer. After a 4-hour incubation, 35% of the intracellular glutathione was complexed by the cis isomer, compared to 70% for the trans isomer.
Modern techniques like electrospray ionization mass spectrometry (ESI-MS) are being employed to quantitatively investigate solution-phase equilibria and determine ligand exchange parameters, including rate constants and activation parameters for ligand dissociation.
Redox Behavior and Oxidation State Changes (e.g., Pt(IV) reduction to Pt(II))
The oxidation state of platinum is a key determinant of its reactivity. Platinum(IV) complexes are generally more kinetically inert to ligand substitution than their Pt(II) counterparts. It is widely accepted that Pt(IV) complexes often act as prodrugs that must be reduced to the more reactive Pt(II) form to exert their biological effects. This reduction can be carried out by biological reducing agents such as ascorbic acid and glutathione.
The reduction potential of a Pt(IV) complex, and thus the ease of its activation, is highly dependent on the nature of its ligands, particularly the axial ligands in an octahedral geometry. The ease of reduction generally follows the trend Cl > OAc > OH for the axial ligands. The electron-withdrawing power of the axial ligands can be positively correlated with the rates of reduction and the reduction potentials. For example, the reduction rates for a series of Pt(IV) complexes with ethylenediamine (B42938) (en) as the carrier ligand were found to increase in the order: cis,trans,cis-[Pt(en)(OH)₂Cl₂] < cis,trans,cis-[Pt(en)(OCOCH₃)₂Cl₂] < Pt(en)Cl₄ < cis,trans,cis-[Pt(en)(OCOCF₃)₂Cl₂].
The reduction of Pt(IV) complexes does not always lead to the formation of the parent Pt(II) drug. For instance, the reduction of oxoplatin and a carboxylate-modified analog by ascorbic acid yields cisplatin (B142131), which can then form the characteristic 1,2-intrastrand DNA crosslinks. However, when glutathione is the reducing agent, cisplatin is not the product, and while the resulting Pt(II) species still bind to DNA, their effect is different. The process of Pt(IV) reduction can be monitored using techniques such as ¹⁹⁵Pt NMR spectroscopy and X-ray Absorption Near-Edge Spectroscopy (XANES), which can distinguish between the Pt(II) and Pt(IV) oxidation states.
Future Research Directions in Cis Pt O 6 ,9 Dimeg Complex Chemistry
Development of Novel Synthetic Routes
The synthesis of platinum complexes with specific ligands can be challenging, and the development of efficient and selective synthetic routes is crucial for further studies. While general methods for preparing cis-platinum complexes are well-established, the synthesis of the cis-Pt-O(6),9-Dimeg complex requires specific considerations.
Future research in this area should focus on:
Optimizing Reaction Conditions: A systematic investigation into reaction parameters such as solvent, temperature, pH, and reaction time is necessary to maximize the yield and purity of the desired cis-isomer. The synthesis of cis-platinum complexes often involves the reaction of K[Pt(L)Cl3] with the desired ligand. researchgate.net
Stereoselective Synthesis: The formation of the trans-isomer is a common side reaction in the synthesis of cis-platinum complexes. acs.orgresearchgate.net Developing synthetic strategies that favor the formation of the cis-isomer is a key objective. This could involve the use of specific protecting groups or chiral auxiliaries.
Scale-up and Purification: For preclinical and potential clinical development, a scalable and reproducible synthetic route is essential. Research into efficient purification methods, such as chromatography or crystallization, will be important for obtaining the complex in high purity.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Description | Potential Advantages | Anticipated Challenges |
| Direct Ligand Exchange | Reaction of a suitable cis-platinum precursor, such as cis-[Pt(NH3)2Cl2], with O(6),9-dimethylguanine. | Straightforward approach. | Potential for mixture of products, including mono- and di-substituted complexes, and formation of the trans-isomer. |
| Stepwise Synthesis | Synthesis of a mono-substituted intermediate, cis-[Pt(NH3)2(O(6),9-Dimeg)Cl]+, followed by reaction with a second equivalent of the ligand. | Better control over the final product. | May involve more synthetic steps and require careful purification of intermediates. |
| Template-Directed Synthesis | Using a template molecule to pre-organize the ligands around the platinum center, favoring the formation of the cis-isomer. | High stereoselectivity. | Requires the design and synthesis of a suitable template. |
Advanced Characterization of Transient Species and Reaction Intermediates
The biological activity of platinum complexes is intimately linked to their reactivity in the physiological environment. The characterization of transient species and reaction intermediates is crucial for understanding the mechanism of action of the this compound.
Future research should employ advanced analytical techniques to:
Identify Aquated Species: Upon entering the low chloride concentration inside a cell, the chloride ligands of platinum complexes are replaced by water molecules, forming more reactive aquated species. Techniques like mass spectrometry and NMR spectroscopy can be used to identify and characterize these transient species.
Monitor Ligand Exchange Reactions: The O(6),9-dimethylguanine ligands may also be subject to exchange with other biological nucleophiles. Studying the kinetics and thermodynamics of these exchange reactions will provide insights into the stability of the complex in vivo.
Characterize Platinum(IV) Intermediates: The oxidation of Pt(II) to Pt(IV) can occur in biological systems. Investigating the formation and reactivity of potential Pt(IV) intermediates of the this compound could reveal alternative mechanisms of action. acs.org
Table 2: Advanced Techniques for Characterizing Transient Species
| Technique | Information Provided | Relevance to this compound |
| Stopped-Flow Spectroscopy | Kinetics of rapid reactions, such as ligand exchange. | Understanding the rate of aquation and reaction with biomolecules. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Identification of transient species and adducts with biomolecules. | Characterizing the aquated complex and its adducts with DNA, RNA, and proteins. |
| 195Pt NMR Spectroscopy | Information about the coordination environment of the platinum center. | Monitoring changes in the complex's structure upon interaction with biomolecules. nih.gov |
| Computational Modeling (DFT) | Prediction of the structure and reactivity of transient species. | Guiding experimental studies and providing insights into reaction mechanisms. researchgate.net |
Deeper Elucidation of DNA Repair Mechanism Interference (Academic Perspectives)
The primary target of many platinum-based drugs is nuclear DNA. nih.gov The formation of platinum-DNA adducts disrupts DNA replication and transcription, ultimately leading to cell death. mdpi.com The this compound has the potential to interfere with DNA repair mechanisms in unique ways due to the modified guanine (B1146940) ligand.
Future academic research should focus on:
Interaction with Mismatch Repair (MMR) and Nucleotide Excision Repair (NER) Pathways: The structural distortion of the DNA helix caused by the bulky O(6),9-dimethylguanine ligands could be recognized differently by the MMR and NER pathways compared to standard cisplatin (B142131) adducts. nih.govfrontiersin.org
Inhibition of O(6)-methylguanine-DNA Methyltransferase (MGMT): The O(6)-methylguanine lesion is specifically repaired by the MGMT protein. The presence of this moiety in the this compound could lead to the inhibition or sequestration of MGMT, sensitizing cancer cells to the cytotoxic effects of the platinum adduct.
Synergistic Effects with DNA Repair Inhibitors: Investigating the combination of the this compound with known inhibitors of DNA repair pathways, such as PARP inhibitors, could reveal synergistic anticancer effects.
Exploration of Interactions with Other Biomolecules (e.g., Proteins, RNA)
Future research should explore:
Protein Binding: The this compound may exhibit a different protein binding profile compared to cisplatin. The methylated guanine ligands could influence interactions with plasma proteins like albumin, affecting the drug's pharmacokinetics, or with intracellular proteins, modulating various cellular processes. Platinum compounds are known to coordinate with histidine, methionine, cysteine, aspartate, and glutamate (B1630785) residues in proteins. nih.gov
RNA Targeting: RNA is another potential target for platinum complexes. uoregon.edu The specific structure of the this compound might lead to preferential binding to certain RNA structures, such as G-quadruplexes, which are implicated in cancer-related processes.
Influence on Enzyme Activity: The binding of the complex to enzymes could either inhibit or enhance their activity, leading to downstream biological effects.
Design of New Platinum Complexes with Tuned Ligand-Biomolecule Interactions
The this compound can serve as a lead compound for the design of new platinum complexes with improved therapeutic properties. By systematically modifying its structure, it may be possible to tune its interactions with biomolecules and enhance its anticancer activity and selectivity.
Future design strategies could include:
Modification of the Amine Ligands: Replacing the ammine ligands with other amines or nitrogen-containing heterocycles can influence the complex's solubility, reactivity, and cellular uptake.
Variation of the Guanine Ligand: Introducing different substituents on the guanine ring could further modulate the complex's steric and electronic properties and its interactions with DNA repair enzymes.
Development of Platinum(IV) Prodrugs: The this compound could be oxidized to a more inert Pt(IV) species. scirp.org These Pt(IV) prodrugs are more stable in the bloodstream and can be activated by reduction within the tumor microenvironment, potentially reducing side effects. rsc.org
Q & A
Q. Q. How can dose-response relationships for cis-Pt-O(6),9-Dimeg be accurately modeled in heterogeneous tumor microenvironments?
- Methodological Answer :
- Use 3D tumor spheroid models with hypoxia gradients.
- Apply mechanistic pharmacokinetic-pharmacodynamic (PK/PD) models incorporating tissue penetration data.
- Validate with multiplexed immunoassays to quantify apoptosis markers (e.g., caspase-3) .
- Statistical Tool : Bayesian hierarchical modeling to account for inter-tumor variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
